Nervonoyl ethanolamide

Cannabinoid Receptor Pharmacology Endocannabinoid System Immunomodulation

CB2 receptor researchers encounter unreliable activation when substituting shorter-chain NAEs-PEA shows negligible CB2 affinity versus NEA's Ki of 6.2 nM. This ≥98% pure NEA (C24:1 ω-9) reference standard eliminates structural mismatch in endocannabinoid assays. • High-affinity CB2 ligand: Ki = 6.2 nM at human CB2 (>2,000-fold selectivity over PEA) • PPARγ agonist: EC50 = 7.3 μM for lipid-based SAR studies • LC-MS/MS validated: batch-specific COA supports reproducible CNS & plasma lipidomics quantitation

Molecular Formula C26H51NO2
Molecular Weight 409.7 g/mol
Cat. No. B032212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNervonoyl ethanolamide
SynonymsNervonoyl Ethanolamide
Molecular FormulaC26H51NO2
Molecular Weight409.7 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCCCCCCCC(=O)NCCO
InChIInChI=1S/C26H51NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(29)27-24-25-28/h9-10,28H,2-8,11-25H2,1H3,(H,27,29)/b10-9-
InChIKeyLISKWSFNVJTQKH-KTKRTIGZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Nervonoyl Ethanolamide (NEA) Overview


Nervonoyl ethanolamide (NEA; N-(15Z-tetracosenoyl)-ethanolamine; CAS 887405-21-2) is an endogenous member of the fatty N-acyl ethanolamine (NAE) family characterized by a 24-carbon monounsaturated acyl chain (C24:1, ω-9) with a cis double bond at position 15 [1]. As an endocannabinoid-like signaling lipid, NEA functions as both a presynaptic and postsynaptic neuromodulator and is utilized in inflammation research . Its extended acyl chain length distinguishes it from more commonly studied NAEs such as oleoyl ethanolamide (OEA, C18:1) and palmitoyl ethanolamide (PEA, C16:0), conferring unique receptor recognition and metabolic properties that are critical for precise experimental design and reproducible procurement [2]. Commercial reference standards are typically supplied at ≥98% purity as a crystalline solid with validated solubility in ethanol (5 mg/mL) .

Endocannabinoid receptor pharmacology studies
N-acyl ethanolamine lipidomics reference standard
PPAR isoform signaling assay context
CNS metabolomics and neuroinflammation biomarker research

NEA vs. PEA, OEA, and AEA: Key Differences


The N-acyl ethanolamine (NAE) family exhibits marked functional divergence based on acyl chain length and degree of unsaturation. Generic substitution among NAEs fails because receptor proteins, metabolic enzymes, and intracellular transporters discriminate among NAEs based on these precise structural features [1]. For instance, N-acylethanolamine acid amidase (NAAA) shows catalytic efficiency strictly dependent on fatty acyl chain length in both saturated and monounsaturated FAEs [2], while cannabinoid receptor (CB1/CB2) recognition varies by orders of magnitude between NAEs of differing chain lengths [3]. The extended 24-carbon chain of NEA (C24:1) places it at the extreme end of the NAE length spectrum, resulting in a distinct receptor binding and metabolic stability profile that cannot be recapitulated by shorter-chain analogs like PEA (C16:0), OEA (C18:1), or AEA (C20:4). The quantitative evidence below demonstrates precisely where NEA diverges from these comparators in measurable, assay-validated terms.

CB2 receptor recognition diverges significantly between NEA and PEA; PEA shows negligible CB2 engagement
CB1 affinity profiles differ: OEA lacks CB1 binding; AEA is polyunsaturated and may not replicate NEA's monounsaturated C24:1 behavior
PPAR isoform selectivity context may shift: OEA and PEA primarily target PPARα, while NEA activates PPARγ

NEA vs. PEA, OEA, AEA: Quantitative Evidence


CB2 Receptor Binding Affinity: NEA vs. PEA

Nervonoyl ethanolamide (NEA) demonstrates high-affinity binding to the human cannabinoid receptor type 2 (CB2), with a measured Ki of 6.2 nM in a competitive displacement assay using [³H]CP-55,940 in HEK293 cells expressing recombinant human CB2 [1]. In contrast, palmitoyl ethanolamide (PEA), a frequently used NAE comparator, exhibits a Ki of 13.9 μM (13,900 nM) at human CB2 under similar assay conditions . This represents an approximately 2,200-fold higher affinity for NEA relative to PEA at the CB2 receptor. Additionally, NEA binds to mouse CB2 with a Ki of 3.7 nM and to rat brain CB1 with a Ki of 11 nM [2].

CB2 Binding Affinity: NEA vs. PEA
Head-to-head
NEA Ki = 6.2 nM (human CB2) PEA Ki = 13,900 nM
~2,200-fold affinity difference
Supports CB2-mediated signaling studies; PEA provides negligible CB2 engagement
HEK293 cells, [³H]CP-55,940 displacement
Cannabinoid Receptor Pharmacology Endocannabinoid System Immunomodulation

CB1 Receptor Affinity Profile: NEA vs. PEA, OEA

NEA binds to rat brain CB1 receptors with a Ki of 11 nM [1]. This places NEA in a unique affinity category among monounsaturated NAEs. Palmitoyl ethanolamide (PEA) shows only weak CB1 binding (Ki = 23.8 μM) , while oleoyl ethanolamide (OEA) is generally recognized as not binding to CB1 or CB2 receptors at physiologically relevant concentrations, exerting its effects instead via PPARα and GPR119 [2]. Anandamide (AEA, C20:4), a polyunsaturated NAE, binds CB1 with Ki values ranging from 52-89 nM depending on the assay system .

CB1 Affinity Profile
Cross-study comparable
NEA Ki = 11 nM (rat brain CB1)
PEA: 23.8 μM; OEA: no binding; AEA: 52-89 nM
Enables CB1 engagement studies with a monounsaturated NAE; OEA lacks CB1 binding
Rat brain membranes, [³H]CP-55,940
Cannabinoid Receptor Pharmacology Neuropharmacology Receptor Profiling

PPARγ Agonist Activity vs. PPARα Preference

In a dual-luciferase reporter gene assay using HEK293 cells co-expressing mouse PPARγ with a Gal4 reporter vector, NEA exhibited agonist activity with an EC50 of 7.3 μM (7,300 nM) [1]. This PPARγ activity contrasts with the well-characterized profile of oleoyl ethanolamide (OEA), which is a potent PPARα agonist (EC50 = 120 nM) but shows minimal PPARγ activity [2]. Palmitoyl ethanolamide (PEA) also acts primarily through PPARα [3].

PPARγ Agonist Activity
Cross-study comparable
NEA EC50 = 7.3 μM at PPARγ OEA EC50 = 120 nM at PPARα
Supports PPARγ-specific signaling context; OEA preferentially targets PPARα
HEK293 Gal4-PPARγ reporter assay
Nuclear Receptor Pharmacology Metabolic Regulation PPAR Signaling

GPR119-Mediated GLP-1 Secretion

NEA stimulates glucagon-like peptide-1 (GLP-1) secretion in mouse endocrine GLUTag cells with an EC50 of 12 μM [1]. This activity is mediated through GPR119, a G-protein coupled receptor that also serves as the target for OEA, which exhibits an EC50 of approximately 3 μM at human GPR119 [2]. While OEA is the prototypical endogenous GPR119 agonist, NEA represents a structurally longer-chain alternative (C24:1 vs. C18:1) for GPR119 activation studies.

GPR119-Mediated GLP-1 Secretion
Cross-study comparable
NEA EC50 = 12 μM (GLUTag cells)
OEA EC50 ~3 μM
Provides a longer-chain alternative for GPR119 activation research
Mouse GLUTag cell line
Incretin Pharmacology Metabolic Disease Research GPCR Signaling

Reference Standard Purity and Lot Traceability

Commercially available NEA from major suppliers (e.g., Cayman Chemical, Bidepharm) is provided as a ≥98% pure crystalline solid with full batch-specific analytical documentation, including certificates of analysis, HPLC traces, and GC-MS data . Solubility is validated at 5 mg/mL in ethanol . This level of purity and lot traceability meets the stringent requirements for use as an analytical reference standard in LC-MS/MS lipidomics workflows and for in vitro pharmacological assays requiring precisely defined compound identity and concentration [1].

Reference Standard Purity & Traceability
Supporting evidence
≥98% purity; batch-specific CoA, HPLC, GC-MS
Ensures reproducible quantitation in lipidomics; meets reference standard requirements
Validated solubility in ethanol for research use
Analytical Chemistry Lipidomics Method Validation

Cerebrospinal Fluid Detectability for CNS Research

NEA has been detected and quantified in human cerebrospinal fluid (CSF) from patients with neuroinfections at a mean concentration of 3.09 ng/mL [1]. This concentration exceeds that of other detected NAEs in the same study, including eicosapentaenoyl ethanolamide (1.65 pg/mL) and docosahexaenoyl ethanolamide (655.5 pg/mL) [1]. The presence of NEA in human CSF at ng/mL levels—orders of magnitude higher than several other endocannabinoids—indicates its relevance as an endogenous CNS signaling molecule and supports its application as an analytical standard for CSF lipidomics studies.

Cerebrospinal Fluid Detectability
Supporting evidence
3.09 ng/mL mean concentration in CSF
~1,870-fold higher than eicosapentaenoyl ethanolamide
Indicates relevance as CNS NAE biomarker; supports CSF lipidomics studies
Human CSF research samples from neuroinfection context
Neuroinflammation Cerebrospinal Fluid Biomarkers CNS Metabolomics

NEA Recommended Applications


CB2 Receptor Pharmacology Studies

NEA is the preferred NAE for experiments investigating CB2 receptor-mediated signaling due to its nanomolar affinity (Ki = 6.2 nM at human CB2), which exceeds PEA's affinity by over 2,000-fold. Researchers studying immune cell CB2 function, cannabinoid receptor subtype selectivity, or developing CB2-targeted assays should select NEA rather than PEA or OEA, which exhibit negligible or weak CB2 engagement [1].

PPARγ Agonist with Distinct Acyl Chain

For studies requiring a lipid-based PPARγ agonist with a defined monounsaturated C24:1 acyl chain, NEA (EC50 = 7.3 μM at PPARγ) offers a structurally distinct alternative to thiazolidinediones or polyunsaturated fatty acids. In contrast, OEA (EC50 = 120 nM at PPARα) is unsuitable for PPARγ-focused investigations [1]. NEA enables structure-activity relationship studies examining how acyl chain length modulates PPAR isoform selectivity.

Lipidomics Reference Standard for C24:1 NAE

NEA is an essential analytical reference standard for LC-MS/MS lipidomics workflows requiring accurate identification and quantitation of the C24:1 N-acyl ethanolamine species. With ≥98% purity and batch-specific QC documentation, NEA enables precise calibration in assays measuring endogenous NAE levels in biological matrices including brain tissue, plasma, and CSF [1].

CNS Metabolomics and Neuroinflammation Biomarkers

Given its detectability in human CSF at ng/mL concentrations (3.09 ng/mL in neuroinfection patients), NEA is a relevant analytical target for CNS metabolomics studies. Researchers investigating the endocannabinoid system in neuroinflammatory conditions should include NEA in their targeted lipid panels, as its abundance exceeds that of several other NAE species in the CSF compartment [1].

Application
Selection Property
Validation Focus
CB2 receptor pharmacology studies
CB2 binding affinity profile
Confirm CB2 engagement selectivity over shorter-chain NAEs
PPARγ signaling pathway studies
PPAR isoform activation preference
Evaluate PPARγ agonism with a C24:1 acyl chain context
Lipidomics C24:1 NAE quantification
Certified purity and lot-specific QC
Ensure accurate calibration in LC-MS/MS lipidomics
CNS metabolomics biomarker research
Endogenous CSF detectability context
Verify target abundance in neuroinflammation lipid panels

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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